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molecular formula C11H15N3S B8603722 N1-Benzothiazol-2-yl-2-methyl-propane-1,2-diamine

N1-Benzothiazol-2-yl-2-methyl-propane-1,2-diamine

Cat. No. B8603722
M. Wt: 221.32 g/mol
InChI Key: LDCANIZBPLLZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07803819B2

Procedure details

A solution of 2-chlorobenzothiazole (5.0 g) in 1,2-diamino-2-methlypropane (20 ml) and pyridine (2.3 ml) was stirred 2 h at RT. The solvent was evaporated. Flash chromatography (silica gel; CH2Cl2/MeOH) provided 6.2 g of a colorless oil, which crystallized upon standing.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[NH2:11][CH2:12][C:13]([NH2:16])([CH3:15])[CH3:14]>N1C=CC=CC=1>[S:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=[C:2]1[NH:11][CH2:12][C:13]([CH3:15])([NH2:16])[CH3:14]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1SC2=C(N1)C=CC=C2
Name
Quantity
20 mL
Type
reactant
Smiles
NCC(C)(C)N
Name
Quantity
2.3 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)NCC(C)(N)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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